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Compound of Interest

Compound Name: p-Decyloxyphenol

Cat. No.: B1306926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-
decyloxyphenol, a key intermediate in various chemical syntheses. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering valuable insights for its identification, characterization, and application in research

and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of p-decyloxyphenol.

¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1306926?utm_src=pdf-interest
https://www.benchchem.com/product/b1306926?utm_src=pdf-body
https://www.benchchem.com/product/b1306926?utm_src=pdf-body
https://www.benchchem.com/product/b1306926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.78 d 2H Ar-H (ortho to -OH)

6.72 d 2H
Ar-H (ortho to -

O(CH₂)₉CH₃)

4.85 s 1H Ar-OH

3.88 t 2H -OCH₂-

1.74 p 2H -OCH₂CH₂-

1.43 - 1.26 m 14H -(CH₂)₇-

0.88 t 3H -CH₃

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

153.2 C-O (Ar)

149.8 C-OH (Ar)

116.1 CH (Ar)

115.5 CH (Ar)

68.6 -OCH₂-

31.9 -CH₂-

29.6 -CH₂-

29.4 -CH₂-

29.3 -CH₂-

26.1 -CH₂-

22.7 -CH₂-

14.1 -CH₃

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3380 Broad O-H stretch (phenolic)

2925, 2854 Strong C-H stretch (aliphatic)

1508 Strong C=C stretch (aromatic)

1230 Strong C-O stretch (aryl ether)

1175 Medium C-O stretch (phenol)

825 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS) Data
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m/z Interpretation

250 [M]⁺ (Molecular Ion)

110 [C₆H₅OH]⁺ (Phenolic fragment)

94 [C₆H₆O]⁺ (Rearrangement fragment)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of p-decyloxyphenol is prepared by dissolving approximately 10-20 mg of the

sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an

internal standard (δ 0.00 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C

NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or

higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy
For a solid sample of p-decyloxyphenol, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively,

a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium

bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, often via a direct

insertion probe or after separation by gas chromatography. The molecules are ionized by a

high-energy electron beam, causing fragmentation. The resulting ions are separated based on

their mass-to-charge ratio (m/z) and detected.
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Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like p-decyloxyphenol.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for p-decyloxyphenol.
Researchers are encouraged to consult specific instrument manuals and literature for more

detailed procedures and advanced analytical techniques.

To cite this document: BenchChem. [Spectroscopic Profile of p-Decyloxyphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1306926?utm_src=pdf-body
https://www.benchchem.com/product/b1306926?utm_src=pdf-body
https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1306926#p-decyloxyphenol-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306926?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

